molecular formula C6H14ClNO5 B7803821 Cosamin CAS No. 25591-10-0

Cosamin

Cat. No. B7803821
CAS RN: 25591-10-0
M. Wt: 215.63 g/mol
InChI Key: CBOJBBMQJBVCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cosamin DS is a combination product that contains chondroitin and glucosamine . Chondroitin is a naturally occurring substance formed of sugar chains and is believed to help the body maintain fluid and flexibility in the joints . Glucosamine is a sugar protein that helps your body build cartilage, the hard connective tissue located mainly on the bones near your joints . It is a naturally occurring substance found in bones, bone marrow, shellfish, and fungus . This compound DS has been used in alternative medicine as a possibly effective aid in treating osteoarthritis pain .


Synthesis Analysis

The combination of glucosamine HCl and chondroitin sulfate in this compound DS has been shown in cell culture research to decrease levels of markers associated with cartilage breakdown and joint discomfort . A study showed that low dose combinations of glucosamine and chondroitin sulfate effectively stimulate in vitro collagen and non-collagenous protein (NCP) synthesis by ligament cells, tenocytes, and chondrocytes .


Molecular Structure Analysis

Glucosamine, one of the components of this compound, is an amino monosaccharide nutrient and precursor of the disaccharide unit of glycosaminoglycan, which is the building block of the proteoglycan component of the cartilage matrix . The molecular formula of glucosamine is C6H13NO5 .


Chemical Reactions Analysis

The ingredients in this compound DS work together to block enzymes that break down cartilage . At the cellular level, the combination of glucosamine HCl and chondroitin sulfate decreases levels of markers associated with cartilage breakdown and joint discomfort .

Scientific Research Applications

1. Management of Knee Osteoarthritis

A study by Das and Hammad (2000) investigated the efficacy of a combination including glucosamine HCl, sodium chondroitin sulfate, and manganese ascorbate in managing knee osteoarthritis. This combination, known as Cosamin DS, demonstrated significant improvement in patients with mild to moderate osteoarthritis.

2. Cognitive Functions in Mild Cognitive Impairment

A study by Ito et al. (2018) explored the effects of a composite supplement containing antioxidants, including astaxanthin and sesamin, on cognitive function in people with mild cognitive impairment. The study showed significant improvements in psychomotor and processing speed, indicating a potential role of such supplements in cognitive health.

3. Antioxidative and Anti-apoptotic Effects

Research by Liu et al. (2013) found that sesamin, a major lignan in sesame seeds and oil, has protective effects against oxidative DNA damage and apoptosis in the liver, suggesting its potential in mitigating liver damage.

4. Improvement of Endothelial Dysfunction

The study by Kong et al. (2009) demonstrated that sesamin can improve endothelial dysfunction in hypertensive rats, highlighting its potential role in cardiovascular health.

5. Sesamin in Dental Applications

Wang et al. (2009) investigated the use of sesamin as a co-initiator in dental composites. Their research, published in "Acta Biomaterialia," found that sesamin improved the polymerization rate and final bond conversion in dental resins, suggesting a potential application in dentistry (Wang et al., 2009).

Mechanism of Action

The ingredients in Cosamin DS work at the cellular level to support cartilage protection and joint comfort . Laboratory studies show that the combination of ingredients in this compound DS decreases levels of markers associated with cartilage breakdown and joint discomfort .

Safety and Hazards

Cosamin DS is generally safe for use, but it may cause some side effects such as nausea, diarrhea, constipation, stomach pain, gas, bloating, hair loss, or puffy eyelids . Serious side effects include irregular heartbeats and swelling in the legs . It is not intended for medicinal use and has not been approved by the FDA because of its classification as a supplement . It should not be used in place of medication prescribed for you by your doctor . You should not use this product if you are allergic to this compound DS or if you take warfarin .

Future Directions

Cosamin DS is often sold as a joint supplement . Companies that produce quality joint supplements may choose to have their products and manufacturing sites independently tested and certified, to ensure the quality and safety of their products . These certified products would be labeled accordingly by the manufacturer . There are also other products like this compound Sport, which is formulated to improve joint and muscle comfort after exercise .

properties

IUPAC Name

2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOJBBMQJBVCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948464
Record name 2-Amino-2-deoxyhexose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25591-10-0, 66-84-2, 5505-63-5
Record name NSC244783
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glucosamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glucosamine hydrochloride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-2-deoxyhexose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-deoxy-D-mannose hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.407
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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